
1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a tert-butyl group at position 1, a chloromethyl group at position 4, and a methyl group at position 3. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole typically involves the chloromethylation of a suitable pyrazole precursor. One common method is the reaction of 1-tert-butyl-3-methyl-1H-pyrazole with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at position 4. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.
Oxidation Reactions: The methyl group at position 3 can be oxidized to form corresponding carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
科学研究应用
1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or modulation of gene expression. The tert-butyl and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-tert-butyl-3-methyl-1H-pyrazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-tert-butylbenzyl chloride: Contains a benzene ring instead of a pyrazole ring, leading to different chemical properties and uses.
1-tert-butyl-4-(bromomethyl)-3-methyl-1H-pyrazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.
The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H15ClN2 |
|---|---|
分子量 |
186.68 g/mol |
IUPAC 名称 |
1-tert-butyl-4-(chloromethyl)-3-methylpyrazole |
InChI |
InChI=1S/C9H15ClN2/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,5H2,1-4H3 |
InChI 键 |
SGJUXYGEKGSNTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CCl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


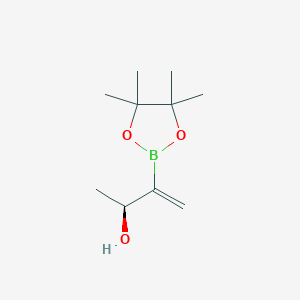
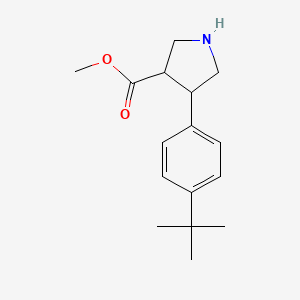
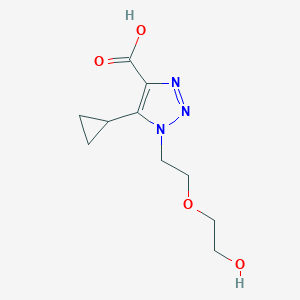
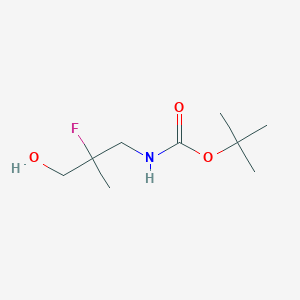
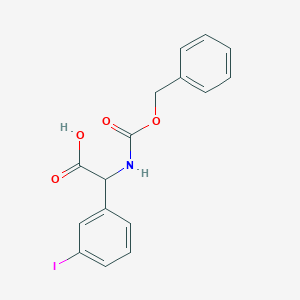
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)

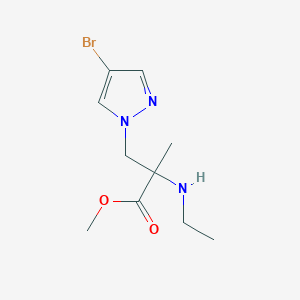
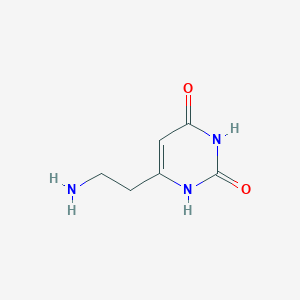
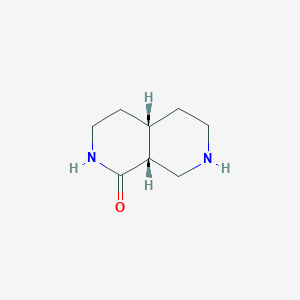
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
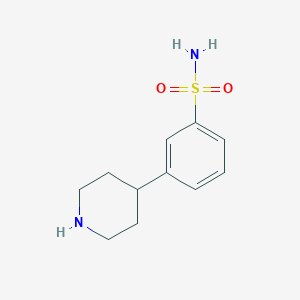
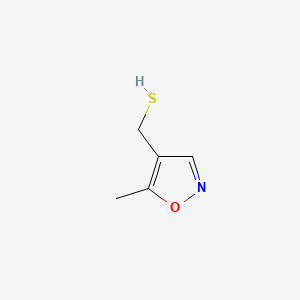
![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)
